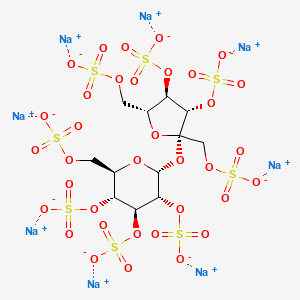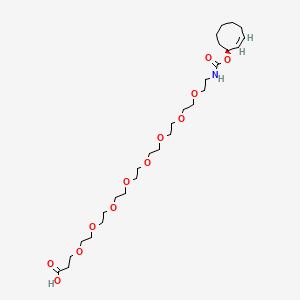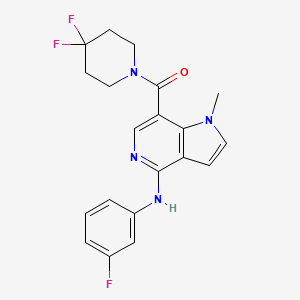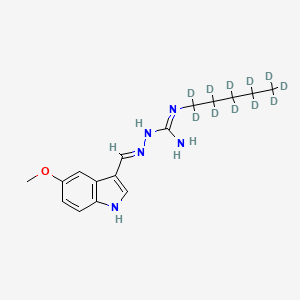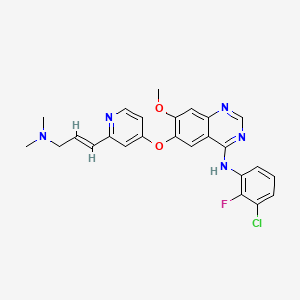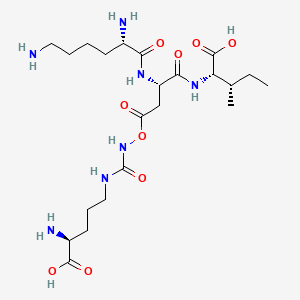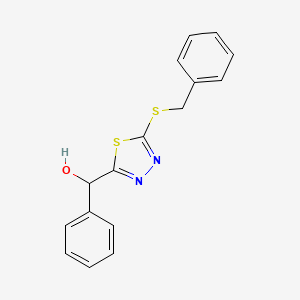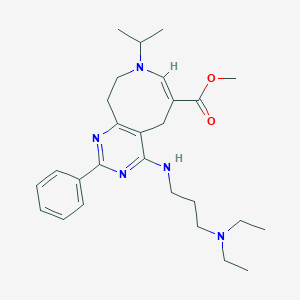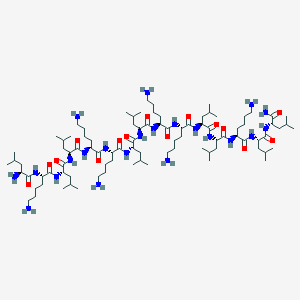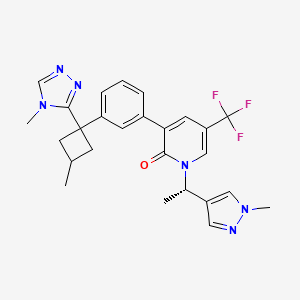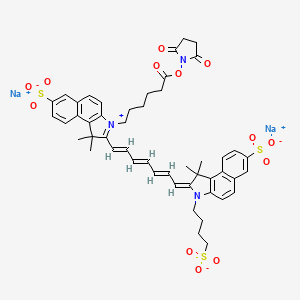
Disulfo-ICG-NHS (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfo-ICG-NHS (disodium) is a fluorescent dye widely used in scientific research. It is known for its ability to label and visualize biological molecules, making it a valuable tool in various fields such as chemistry, biology, and medicine . The molecular formula of Disulfo-ICG-NHS (disodium) is C₄₉H₅₁N₃Na₂O₁₃S₃, and it has a molecular weight of 1032.12 g/mol .
Preparation Methods
The synthesis of Disulfo-ICG-NHS (disodium) involves the reaction of indocyanine green with N-hydroxysulfosuccinimide (Sulfo-NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an aqueous buffer solution at a pH range of 4.5-7.2 . The resulting product is a semi-stable NHS ester, which can then be reacted with primary amines to form amide crosslinks .
Chemical Reactions Analysis
Disulfo-ICG-NHS (disodium) primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds . Common reagents used in these reactions include EDC and Sulfo-NHS. The reaction conditions typically involve an aqueous buffer solution at a pH range of 7-8 . The major product formed from these reactions is a fluorescently labeled molecule, which can be used for various imaging applications .
Scientific Research Applications
Disulfo-ICG-NHS (disodium) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Disulfo-ICG-NHS (disodium) involves the formation of a covalent bond between the NHS ester group and primary amines on the target molecule. This reaction results in the formation of a stable amide bond, which allows the fluorescent dye to be permanently attached to the target molecule . The fluorescent properties of the dye enable the visualization of the labeled molecules under appropriate imaging conditions .
Comparison with Similar Compounds
Disulfo-ICG-NHS (disodium) is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:
Indocyanine green: A parent compound of Disulfo-ICG-NHS (disodium) with similar fluorescent properties but lower water solubility.
N-hydroxysuccinimide (NHS): Another reagent used in similar labeling reactions but with lower water solubility compared to Sulfo-NHS.
Disulfo-ICG-NHS (disodium) stands out due to its enhanced water solubility and stability, making it a preferred choice for various imaging and labeling applications .
Properties
Molecular Formula |
C49H51N3Na2O13S3 |
|---|---|
Molecular Weight |
1032.1 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C49H53N3O13S3.2Na/c1-48(2)41(50(28-12-8-11-17-45(55)65-52-43(53)26-27-44(52)54)39-24-18-33-31-35(67(59,60)61)20-22-37(33)46(39)48)15-9-6-5-7-10-16-42-49(3,4)47-38-23-21-36(68(62,63)64)32-34(38)19-25-40(47)51(42)29-13-14-30-66(56,57)58;;/h5-7,9-10,15-16,18-25,31-32H,8,11-14,17,26-30H2,1-4H3,(H2-,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2 |
InChI Key |
HWNPPMDOLGBDCG-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
